3-(Trifluoromethyl)piperidine hydrochloride
Overview
Description
3-(Trifluoromethyl)piperidine hydrochloride is a chemical compound with the CAS Number: 1124199-60-5 . It has a molecular weight of 189.61 . It is used as a reactant for the synthesis of positive allosteric modulators of metabotropic glutamate receptor subtype 4 and 5-HT7 receptor ligands .
Molecular Structure Analysis
The molecular structure of 3-(Trifluoromethyl)piperidine hydrochloride can be represented by the InChI code: 1S/C6H10F3N.ClH/c7-6(8,9)5-2-1-3-10-4-5;/h5,10H,1-4H2;1H . The compound has a molecular weight of 189.61 .Physical And Chemical Properties Analysis
3-(Trifluoromethyl)piperidine hydrochloride is an oil at room temperature . The compound’s density is 1.154 g/mL at 25 °C .Scientific Research Applications
Synthesis of Fluorinated N-Heterocycles
3-(Trifluoromethyl)piperidine hydrochloride serves as a key building block in the synthesis of fluorinated N-heterocycles. A method to access analogs of these compounds with high diastereocontrol has been developed, highlighting their importance in discovery chemistry (García-Vázquez et al., 2021).
Facilitating Synthesis of Pyrrolidines
The compound is utilized in ring contraction methods to create 2-substituted 2-(trifluoromethyl)pyrrolidines, incorporating a quaternary center. This showcases its role in enabling the synthesis of complex molecular structures (Feraldi‐Xypolia et al., 2015).
Stereoselective Rearrangements
The compound is involved in the stereoselective rearrangement of (trifluoromethyl)prolinols to enantioenriched 3-substituted 2-(trifluoromethyl)piperidines. This is significant for the synthesis of piperidines with controlled stereochemistry (Rioton et al., 2015).
Enantioselective Synthesis
It's also used in the enantioselective synthesis of trifluoromethyl-substituted piperidines with multiple stereogenic centers. This highlights its role in producing chiral, poly-substituted piperidines with high enantiomeric excess (Chen et al., 2015).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of related compounds, like 4-carboxypiperidinium chloride, have been characterized, providing insights into the structural aspects of such compounds (Szafran et al., 2007).
Antimicrobial Activity
Synthesized derivatives of piperidine hydrochlorides, including those similar to 3-(Trifluoromethyl)piperidine hydrochloride, have been explored for their antimicrobial activities. This opens avenues for potential pharmaceutical applications (Ovonramwen et al., 2019).
Safety And Hazards
The compound is classified under GHS07 for safety . It has hazard statements H315, H319, H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-(trifluoromethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c7-6(8,9)5-2-1-3-10-4-5;/h5,10H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFJYLYZLJHSIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)piperidine hydrochloride | |
CAS RN |
1124199-60-5 | |
Record name | 3-(trifluoromethyl)piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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